molecular formula C12H13F3N2O4 B13511592 2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile,trifluoroaceticacid

2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile,trifluoroaceticacid

Cat. No.: B13511592
M. Wt: 306.24 g/mol
InChI Key: VRTJWKZMTLEUSP-UHFFFAOYSA-N
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Description

2-amino-2-(2,4-dimethoxyphenyl)acetonitrile; trifluoroacetic acid is a compound that combines an aromatic nitrile with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine and a cyanide source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting nitrile can then be purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2,4-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst like palladium on carbon are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Amides, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-amino-2-(2,4-dimethoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-amino-2-(2,4-dimethoxyphenyl)acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(3,4-dimethoxyphenyl)acetonitrile
  • 2-amino-2-(2,5-dimethoxyphenyl)acetonitrile
  • 2-amino-2-(2,4-dimethoxyphenyl)propionitrile

Uniqueness

2-amino-2-(2,4-dimethoxyphenyl)acetonitrile is unique due to the specific positioning of the methoxy groups on the aromatic ring, which can influence its reactivity and interactions. This structural feature may result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H13F3N2O4

Molecular Weight

306.24 g/mol

IUPAC Name

2-amino-2-(2,4-dimethoxyphenyl)acetonitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H12N2O2.C2HF3O2/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2;3-2(4,5)1(6)7/h3-5,9H,12H2,1-2H3;(H,6,7)

InChI Key

VRTJWKZMTLEUSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(C#N)N)OC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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